1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-ylamine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and efficiency. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-methylprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde
- 3-(3-Chloro-2-methylprop-2-en-1-yl)oxolane-3-carbaldehyde
- 3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine
Uniqueness
1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its triazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9ClN4 |
---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
1-[(E)-3-chloro-2-methylprop-2-enyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H9ClN4/c1-5(2-7)3-11-4-9-6(8)10-11/h2,4H,3H2,1H3,(H2,8,10)/b5-2+ |
InChI Key |
RBCOSYDAVDGDTH-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\Cl)/CN1C=NC(=N1)N |
Canonical SMILES |
CC(=CCl)CN1C=NC(=N1)N |
Origin of Product |
United States |
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